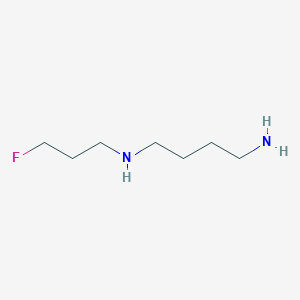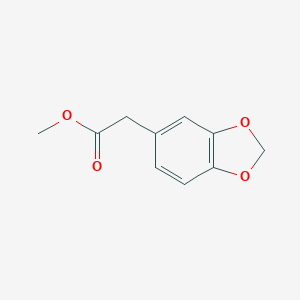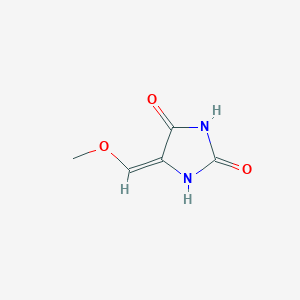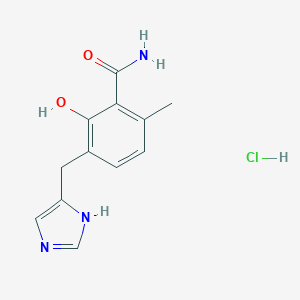
Phaseollidin hydrate
Vue d'ensemble
Description
Detoxification of Phaseollidin Hydrate
Description of Phaseollidin Hydrate Phaseollidin hydrate is a transformed version of the phytoalexin phaseollidin, which is produced by Phaseolus vulgaris (French bean) as a response to pathogenic attacks. The transformation into phaseollidin hydrate is facilitated by Fusarium solani f.sp. phaseoli, a pathogen of the French bean. This process of transformation significantly reduces the antifungal activity of the compound, suggesting a detoxification mechanism employed by the pathogen to overcome the plant's defense .
Synthesis Analysis The synthesis of phaseollidin hydrate is not a direct process but rather a biotransformation carried out by Fusarium solani. The pathogen produces extracellular enzymes, specifically phaseollidin hydratase, which catalyzes the hydration of phaseollidin. This enzymatic reaction involves the addition of water to the dimethylallyl moieties of phaseollidin, converting it into its less antifungal active form, phaseollidin hydrate .
Molecular Structure Analysis While the provided data does not directly describe the molecular structure of phaseollidin hydrate, it does reference the structure of a closely related compound, (-)-phaseollin. (-)-Phaseollin is a pterocarpan with antifungal properties and shares a similar biosynthetic pathway with phaseollidin. The molecular structure of (-)-phaseollin has been elucidated through X-ray analysis, revealing an orthorhombic crystal structure with specific dimensions and a cis B/C ring junction. This information can be indirectly informative for understanding the structural aspects of phaseollidin and its hydrate form .
Chemical Reactions Analysis The primary chemical reaction involving phaseollidin hydrate is its formation from phaseollidin through the action of phaseollidin hydratase. This reaction is a hydration, which typically involves the addition of water to an unsaturated bond in the substrate molecule. The enzyme's Km for phaseollidin is approximately 7 µM, indicating a relatively high affinity for its substrate. The specificity of this reaction suggests that the enzyme and its product, phaseollidin hydrate, play a significant role in the interaction between the French bean and Fusarium solani .
Physical and Chemical Properties Analysis The physical and chemical properties of phaseollidin hydrate are not explicitly detailed in the provided papers. However, the reduction in antifungal activity upon conversion to the hydrate form suggests changes in the compound's physicochemical properties that affect its interaction with fungal cells. The properties of phaseollidin hydrate would likely include its solubility, stability, and reactivity, which are essential for understanding its role in the plant-pathogen interaction and its potential use in agricultural applications .
Applications De Recherche Scientifique
Detoxification and Antifungal Activity
Phaseollidin hydrate is known for its detoxification properties. It is transformed from the phytoalexin phaseollidin by liquid mycelial cultures and cell-free culture filtrates of Fusarium solani f.sp. phaseoli. This conversion significantly reduces the antifungal activity of the original phytoalexin, indicating a detoxification process (Smith et al., 1980).
Phytoalexin Relationships
The dynamics between phaseollidin and another phytoalexin, phaseollin, were explored. The relationship between these compounds varies based on factors such as host cultivar, fungal species, and the duration of the incubation phase. This relationship is influenced by various metabolic inhibitors, indicating the complex nature of their interaction (Cruickshank et al., 1974).
Isoflavonoid Production
Phaseollidin is among the 25 isoflavonoids produced by Phaseolus lunatus seedlings treated with aqueous cuprous chloride. This highlights the compound's role in the plant's response to certain treatments and its significance in the broader context of plant biochemistry (O'neill et al., 1986).
Enzymatic Activity
Enzymes from Fusarium solani f. sp. phaseoli can hydrate phaseollidin through specific hydration reactions. This interaction between the pathogen and phytoalexins like phaseollidin is crucial for understanding the plant's defense mechanisms and the pathogen's strategies to overcome them (Turbek et al., 1992).
Biosynthesis Pathway
Research on the biosynthesis of related compounds like phaseollin has shown that phaseollidin serves as a precursor in the phytoalexin biosynthesis pathway. Understanding this pathway is key to comprehending the role of phaseollidin in plant defense mechanisms (Dewick & Steele, 1982).
Safety And Hazards
While specific safety and hazard information for Phaseollidin hydrate was not found in the sources retrieved, general safety measures for handling chemical substances should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Orientations Futures
The future directions of research on Phaseollidin hydrate could involve further exploration of its antimicrobial properties , as well as its synthesis and chemical reactions . Additionally, more detailed studies on its physical and chemical properties, safety and hazards, and mechanism of action could provide valuable insights.
Propriétés
IUPAC Name |
(6aR,11aR)-10-(3-hydroxy-3-methylbutyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-20(2,23)8-7-13-16(22)6-5-12-15-10-24-17-9-11(21)3-4-14(17)19(15)25-18(12)13/h3-6,9,15,19,21-23H,7-8,10H2,1-2H3/t15-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSHIKBOZWMDTR-KXBFYZLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCC1=C(C=CC2=C1O[C@@H]3[C@H]2COC4=C3C=CC(=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phaseollidin hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















